molecular formula C9H10Cl3NO B1395907 3-(3,4-Dichlorophenoxy)azetidine hydrochloride CAS No. 606129-60-6

3-(3,4-Dichlorophenoxy)azetidine hydrochloride

Cat. No.: B1395907
CAS No.: 606129-60-6
M. Wt: 254.5 g/mol
InChI Key: WCGIRDBDXDCUDD-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C9H10Cl3NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a dichlorophenoxy group. This compound is primarily used in research and development settings and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenoxy)azetidine hydrochloride typically involves the reaction of 3,4-dichlorophenol with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, and the product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenoxy group.

    Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding phenol and azetidine derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

    Acids and Bases: Hydrolysis reactions are typically carried out using strong acids or bases.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.

    Oxidation Products: Oxidation of the azetidine ring can yield azetidinones or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of 3,4-dichlorophenol and azetidine derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenoxy)azetidine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with various enzymes and receptors, leading to changes in their activity. The azetidine ring can also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dichlorophenoxy)azetidine hydrochloride
  • 3-(2,4-Dichlorophenoxy)azetidine hydrochloride
  • 3-(3,5-Dichlorophenoxy)azetidine hydrochloride

Uniqueness

3-(3,4-Dichlorophenoxy)azetidine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the azetidine ring also adds to its uniqueness, as it imparts specific chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dichlorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO.ClH/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIRDBDXDCUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702150
Record name 3-(3,4-Dichlorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606129-60-6
Record name 3-(3,4-Dichlorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-Benzhydryl-3-(3,4-dichloro-phenoxy)-azetidine (2.14 g, 6.4 mmol) in dry dichloromethane (20 ml) is treated with 1-chloroethylchloroformate (0.832 ml, 7.7 mmol) with stirring for 4 hours. The solvent is evaporated and the residue dissolved in methanol and refluxed for 18 hrs. The methanol is evaporated to a saturated solution, and then treated with diethylether. The resulting precipitate is filtered and dried under vacuum to afford 3-(3,4-Dichloro-phenoxy)-azetidine hydrochloride. 1H NMR (D6 DMSO, 400 Mhz) δ 9.5 (2H, brS), 7.6 (1H, d), 7.2 (1H, s), 6.9 (1H, d), 5.1 (1H, m), 4.4 (2H, m), 3.95 (2H, m).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0.832 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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